4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one
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Overview
Description
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a synthetic organic compound belonging to the phenanthroline family Phenanthrolines are heterocyclic compounds known for their applications in coordination chemistry, particularly as ligands in metal complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a phenanthroline derivative.
Chlorination: Introduction of chlorine atoms at the 4 and 7 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: Methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate.
Oxidation: The final step may involve oxidation to form the ketone group at the 2-position, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Redox Reactions: The compound can participate in oxidation-reduction reactions, particularly involving the ketone group.
Coordination Reactions: As a ligand, it can form complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coordination: Metal salts like copper(II) sulfate or iron(III) chloride.
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives with various functional groups replacing the chlorine atoms.
Redox Products: Reduced or oxidized forms of the compound.
Metal Complexes: Coordination compounds with metals.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one depends on its application:
As a Ligand: It coordinates with metal ions through nitrogen atoms, forming stable complexes.
Biological Activity: May interact with biological targets such as enzymes or DNA, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound without chlorine or methyl groups.
4,7-Dichloro-1,10-phenanthroline: Lacks the methyl group.
1-Methyl-1,10-phenanthroline: Lacks the chlorine atoms.
Uniqueness
4,7-Dichloro-1-methyl-1,10-phenanthrolin-2(1H)-one is unique due to the presence of both chlorine atoms and a methyl group, which may enhance its reactivity and binding affinity in coordination chemistry and biological applications.
Properties
CAS No. |
143661-59-0 |
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Molecular Formula |
C13H8Cl2N2O |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4,7-dichloro-1-methyl-1,10-phenanthrolin-2-one |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-11(18)6-10(15)8-3-2-7-9(14)4-5-16-12(7)13(8)17/h2-6H,1H3 |
InChI Key |
VTUYETREIYEIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1C3=NC=CC(=C3C=C2)Cl)Cl |
Origin of Product |
United States |
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